- Copper-catalyzed Clauson-Kass pyrroles synthesis in aqueous mediaApplied Organometallic Chemistry, 2012, 26(4), 164-167,
Cas no 89353-42-4 (3-(1H-Pyrrol-1-yl)aniline)

3-(1H-Pyrrol-1-yl)aniline structure
Nome del prodotto:3-(1H-Pyrrol-1-yl)aniline
3-(1H-Pyrrol-1-yl)aniline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(1H-Pyrrol-1-yl)aniline
- 3-pyrrol-1-ylaniline
- 3-PYRROL-1-YL-ANILINE
- 3-Pyrrol-1-yl-phenylamine
- 1-(3-aminophenyl)-1H-pyrrole
- 1-(3-aminophenyl)pyrrole
- 3-(1-pyrrolyl)aniline
- 3-(pyrrol-1-yl)aniline
- 3-pyrrolylphenylamine
- 3-(1H-Pyrrol-1-yl)benzenamine (ACI)
- PJGDCPOPSNUYHC-UHFFFAOYSA-N
- J-510433
- 3-(1H-pyrrol-1-yl)aniline, AldrichCPR
- SCHEMBL632230
- F11186
- DTXSID70375217
- CHEMBL1328721
- BBL009667
- AKOS000101307
- SB62205
- CS-0245680
- 89353-42-4
- MLS000718576
- Z111423526
- FG-0417
- SDCCGMLS-0066035.P001
- SMR000290843
- HMS2668A18
- 3-(1H-pyrrol-1-yl) aniline
- EN300-30908
- DB-008236
- HMS1697E17
- STK796797
- F5608-0074
- MFCD03407309
-
- MDL: MFCD03407309
- Inchi: 1S/C10H10N2/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H,11H2
- Chiave InChI: PJGDCPOPSNUYHC-UHFFFAOYSA-N
- Sorrisi: NC1C=C(N2C=CC=C2)C=CC=1
Proprietà calcolate
- Massa esatta: 158.08400
- Massa monoisotopica: 158.084398327g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 141
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 31Ų
Proprietà sperimentali
- Punto di fusione: 43-44 ºC
- PSA: 30.95000
- LogP: 2.64070
3-(1H-Pyrrol-1-yl)aniline Informazioni sulla sicurezza
- Codice categoria di pericolo: R36/37/38
- Istruzioni di sicurezza: S26; S36/37/39; S37/39
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:IRRITANT
- Frasi di rischio:R36/37/38
3-(1H-Pyrrol-1-yl)aniline Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
3-(1H-Pyrrol-1-yl)aniline Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-30908-5.0g |
3-(1H-pyrrol-1-yl)aniline |
89353-42-4 | 95.0% | 5.0g |
$265.0 | 2025-03-21 | |
Enamine | EN300-30908-10.0g |
3-(1H-pyrrol-1-yl)aniline |
89353-42-4 | 95.0% | 10.0g |
$529.0 | 2025-03-21 | |
ChemScence | CS-0245680-10g |
3-(1h-Pyrrol-1-yl)aniline |
89353-42-4 | 10g |
$688.0 | 2022-03-30 | ||
TRC | P840423-1g |
3-(1H-Pyrrol-1-yl)aniline |
89353-42-4 | 1g |
$ 250.00 | 2022-06-03 | ||
Life Chemicals | F5608-0074-5g |
3-(1H-Pyrrol-1-yl)aniline |
89353-42-4 | 95%+ | 5g |
$255.0 | 2023-09-06 | |
ChemScence | CS-0245680-5g |
3-(1h-Pyrrol-1-yl)aniline |
89353-42-4 | 5g |
$345.0 | 2022-03-30 | ||
Chemenu | CM198587-5g |
3-Pyrrol-1-yl-phenylamine |
89353-42-4 | 95% | 5g |
$*** | 2023-05-29 | |
Enamine | EN300-30908-2.5g |
3-(1H-pyrrol-1-yl)aniline |
89353-42-4 | 95.0% | 2.5g |
$132.0 | 2025-03-21 | |
Chemenu | CM198587-1g |
3-Pyrrol-1-yl-phenylamine |
89353-42-4 | 95% | 1g |
$*** | 2023-05-29 | |
Enamine | EN300-30908-1g |
3-(1H-pyrrol-1-yl)aniline |
89353-42-4 | 90% | 1g |
$66.0 | 2023-09-05 |
3-(1H-Pyrrol-1-yl)aniline Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Catalysts: Cupric chloride Solvents: Water ; 2 h, reflux
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Catalysts: Stannous chloride Solvents: Water ; 30 min, rt → 55 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified, 0 °C
Riferimento
- SnCl2 catalyzed direct synthesis of pyrroles under aqueous conditionsAsian Journal of Chemistry, 2020, 32(4), 795-802,
Synthetic Routes 3
Condizioni di reazione
1.1 Catalysts: Diiodo[1,1′-oxybis[ethane]]magnesium Solvents: Acetonitrile ; 10 h, 80 °C
Riferimento
- Unique chemoselective Clauson-Kass reaction of substituted aniline catalyzed by MgI2 etherateTetrahedron, 2011, 67(5), 898-903,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Copper (mol. sieve supported) Solvents: 1H-Pyrrole ; 4 h, 115 °C
Riferimento
- An efficient heterogeneous catalytic method for the N-arylation of pyrrole and other N-heterocyclesCatalysis Letters, 2015, 145(5), 1113-1119,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Sodium methoxide Catalysts: 2-Oxazolidinone , Cuprous iodide Solvents: Dimethyl sulfoxide ; 30 min, rt
1.2 Solvents: Dimethyl sulfoxide ; 10 h, 80 °C
1.2 Solvents: Dimethyl sulfoxide ; 10 h, 80 °C
Riferimento
- Oxazolidin-2-one as efficient ligand for the copper-catalyzed N-arylation of pyrrole, imidazole and indoleLetters in Organic Chemistry, 2010, 7(3), 212-218,
Synthetic Routes 6
Condizioni di reazione
1.1 Catalysts: Acetic acid ; 1 h, reflux
Riferimento
- Synthesis of heteroaromatic derivatives with nitrogen atoms: tripyrrolyl pyrimidine and tripyrrolyl[1,3,5]triazineAsian Journal of Chemistry, 2013, 25(1), 501-504,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Sodium methoxide Catalysts: N-Hydroxysuccinimide , Cuprous iodide Solvents: Dimethyl sulfoxide ; 0.5 h, rt
1.2 Solvents: Dimethyl sulfoxide ; 12 h, 90 °C
1.2 Solvents: Dimethyl sulfoxide ; 12 h, 90 °C
Riferimento
- N-Hydroxyimides as Efficient Ligands for the Copper-Catalyzed N-Arylation of Pyrrole, Imidazole, and IndoleJournal of Organic Chemistry, 2007, 72(23), 8943-8946,
Synthetic Routes 8
Condizioni di reazione
Riferimento
- Research on antibacterial and antifungal agents. II. Synthesis of 1-ethyl-1,4-dihydro-4-oxo-7-(1-pyrrolidinyl)quinoline-3-carboxylic acid, a novel highly active, broad-spectrum antibacterial agent related to piromidic acidFarmaco, 1984, 39(2), 95-109,
3-(1H-Pyrrol-1-yl)aniline Raw materials
3-(1H-Pyrrol-1-yl)aniline Preparation Products
3-(1H-Pyrrol-1-yl)aniline Letteratura correlata
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
89353-42-4 (3-(1H-Pyrrol-1-yl)aniline) Prodotti correlati
- 635-90-5(1-Phenyl pyrrole)
- 6025-60-1(2-(1H-Pyrrol-1-yl)aniline)
- 52768-17-9(4-(1H-Pyrrol-1-yl)aniline)
- 1806513-98-3(2-Bromo-4-(3-bromopropyl)(trifluoromethoxy)benzene)
- 895442-02-1(N-(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-(4-methylbenzenesulfonyl)acetamide)
- 893998-30-6(3-(3-nitrophenyl)-6-{(pyridin-2-yl)methylsulfanyl}pyridazine)
- 2228441-18-5(3-Amino-2-(3-bromo-5-nitrophenyl)-2-methylpropan-1-ol)
- 2171856-09-8(2-(2-{4-(hex-5-en-1-yl)amino-1H-pyrazol-1-yl}ethoxy)ethan-1-ol)
- 1261758-84-2(3-Amino-2-methylbenzyl bromide)
- 1261969-72-5(4-(4-Ethylphenyl)-2-hydroxybenzoic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:89353-42-4)3-(1H-Pyrrol-1-yl)aniline

Purezza:99%
Quantità:5g
Prezzo ($):184.0